Kohamaic acid A was derived from the Okinawan marine sponge Ircinia sp., which is known for producing a variety of bioactive compounds. The isolation of this compound was part of efforts to explore marine biodiversity for potential therapeutic agents.
Kohamaic acid A belongs to the class of sesterterpenes, which are characterized by their unique carbon skeletons derived from five isoprene units. This classification places it among other terpenoids, which have diverse biological activities.
The synthesis of kohamaic acid A has been explored through various methods, including total synthesis and the development of structurally simplified analogs. One notable approach involves using the MαNP acid method, which has proven effective for preparing derivatives of kohamaic acid A. This method allows for modifications that enhance biological activity while maintaining structural integrity.
The synthetic processes often focus on creating analogs that can help elucidate structure-activity relationships. For instance, researchers synthesized several derivatives to assess their inhibitory effects on mammalian DNA polymerases, leading to insights on how structural changes influence biological efficacy .
Kohamaic acid A features a complex molecular structure typical of sesterterpenes. Its specific arrangement includes multiple rings and functional groups that contribute to its biological activity.
The molecular dimensions of kohamaic acid A have been characterized in studies. For example, its length is approximately 16.76 Å with a width of 6.45 Å . These dimensions are critical for understanding how the compound interacts with biological targets.
Kohamaic acid A primarily exhibits inhibitory reactions against various DNA polymerases, particularly mammalian DNA polymerases alpha and beta. These reactions are significant as they indicate the potential use of kohamaic acid A as an antitumor agent due to its ability to interfere with DNA replication processes.
The mechanism by which kohamaic acid A inhibits these enzymes involves competitive inhibition, where the compound competes with natural substrates for binding sites on the polymerases. This interaction has been quantified in terms of inhibition constants (IC values), providing a measure of potency against these enzymes .
Kohamaic acid A's mechanism of action involves binding to the active site of DNA polymerases, thereby preventing the incorporation of nucleotides during DNA synthesis. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Studies have shown that derivatives of kohamaic acid A exhibit varying degrees of inhibitory action, with some compounds demonstrating stronger effects than others. For example, one derivative was noted to have a particularly potent inhibitory effect on both DNA polymerase alpha and beta .
Kohamaic acid A is typically characterized as a solid at room temperature with specific melting points that vary based on purity and structural modifications.
As a sesterterpenic acid, kohamaic acid A exhibits properties such as solubility in organic solvents and stability under certain conditions. Its reactivity profile includes interactions with nucleophiles and electrophiles due to the presence of functional groups within its structure.
Kohamaic acid A has potential applications in medicinal chemistry, particularly in developing novel anticancer therapies. Its ability to inhibit DNA polymerases makes it a candidate for further research aimed at understanding its mechanisms and enhancing its efficacy through structural modifications. Additionally, its derivatives are being explored for their biological activities beyond DNA polymerase inhibition, including potential uses in treating various diseases linked to aberrant cell proliferation .
Kohamaic acid A (KA-A) is a structurally novel sesterterpenoid first isolated from the marine sponge Ircinia sp. collected near Kohama Island, Japan [3] [6]. Initial chemical characterization identified it as a carboxylic acid derivative featuring a rare 17-(1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)heptadecanoic acid backbone [2] [6]. This compound was isolated through bioactivity-guided fractionation using the first cleavage inhibition assay in fertilized sea urchin (Toxopneustes pileolus) eggs as a primary screening tool [3]. The sponge’s methanolic extract was subjected to solvent partitioning, silica gel chromatography, and repeated HPLC to obtain pure KA-A, highlighting the compound’s relatively low abundance in natural sources [6].
Table 1: Key Characteristics of Kohamaic Acid A
Property | Detail |
---|---|
Source Organism | Marine sponge Ircinia sp. (SW Indian Ocean, Japan) |
Chemical Class | Sesterterpenic acid (C25 terpenoid derivative) |
Molecular Formula | C₃₂H₅₄O₃ (based on derivative synthesis) |
Bioassay Guide | Sea urchin (T. pileolus) egg cleavage inhibition |
Initial Isolation Yield | Not quantified in sources, but described as "minor metabolite" |
KA-A was originally identified through its potent inhibition of the first cleavage division in fertilized sea urchin eggs. At concentrations of 50–100 µM, KA-A induced a dose-dependent blockade of cell division, with complete inhibition observed at 100 µM [3] [6]. This inhibition occurred without immediate cytotoxicity, suggesting interference with specific molecular machinery governing early embryonic cell division. Sea urchin bioassays are well-established models for studying cell cycle regulation due to their synchronized embryonic development and transparency for microscopic observation [5] [10]. The precise timing of KA-A’s effect implicated targets upstream of mitosis, specifically DNA replication machinery, as cleavage arrest occurred prior to nuclear envelope breakdown and spindle formation [6]. Follow-up studies confirmed KA-A’s inhibition of sea urchin DNA polymerases α and β, providing a mechanistic link to its embryogenesis-blocking activity [3].
Table 2: Effects of KA-A on Sea Urchin Embryogenesis
Parameter | Observation | Implication |
---|---|---|
Effective Concentration | 50–100 µM | Potent bioactivity at micromolar levels |
Critical Window | Pre-first cleavage (0–60 min post-fertilization) | Targets processes preceding cell division |
Morphological Outcome | Cleavage arrest without immediate cytotoxicity | Specific mechanism, not general toxicity |
Downstream Effect | Inhibition of DNA polymerases α/δ/ε > β (IC₅₀ 6.1–30.3 µM in sea urchin) [3] | Blocks DNA replication essential for cell division |
A defining characteristic of KA-A is its phylogenetically restricted bioactivity. Biochemical assays revealed that KA-A selectively inhibits DNA polymerases exclusively from deuterostomes—a clade including echinoderms (e.g., sea urchins), vertebrates (e.g., fish, mammals), and cephalochordates—while showing no activity against enzymes from protostomes (e.g., mollusks, insects), plants, or prokaryotes [3] [6]. In deuterostomes, KA-A inhibited replicative DNA polymerases (α, δ, ε) more potently (IC₅₀ 3.22–8.76 µM in mammals) than the repair polymerase β [2] [3]. This selectivity correlates with structural differences in the N-terminal 8-kDa domain of DNA polymerase β, where KA-A derivatives bind residues Leu11, Lys35, His51, and Thr79 in rat pol β—a binding pocket distinct from the enzyme’s catalytic site [2]. Molecular docking simulations indicate that the length and hydrophobicity of KA-A’s aliphatic chain critically influence binding affinity to this domain, explaining the enhanced activity of synthetic derivatives like compound 11 (IC₅₀ 3.22 µM for human pol ε) [2]. This evolutionary specificity provides a chemical tool for probing functional divergence of conserved enzymes across major animal lineages and highlights the role of marine natural products in revealing fundamental biological distinctions.
Table 3: Phylogenetic Selectivity of KA-A Against DNA Polymerases
Organism Group | Representative Species | DNA Polymerase Inhibition | IC₅₀ Range (μM) |
---|---|---|---|
Deuterostomes | |||
• Sea urchin | Toxopneustes pileolus | α, β, δ, ε inhibited | 6.1–30.3 [3] |
• Mammals | Rat, human | α, β, γ, δ, ε, η, ι, κ, λ inhibited | 3.22–8.76 [2] |
• Fish | Cherry salmon | δ inhibited | 4.30 [2] |
Non-Deuterostomes | |||
• Protostomes (Mollusks) | Octopus, oyster | No inhibition | >200 [3] |
• Insects | Drosophila melanogaster | No inhibition | >200 [3] |
• Plants | Cauliflower | No inhibition | >200 [2] |
• Prokaryotes | E. coli, T4 phage | No inhibition | >200 [2] |
Concluding Remarks
Kohamaic acid A exemplifies how marine sponge metabolites can yield sophisticated tools for probing biological processes. Its selective disruption of deuterostome DNA replication underscores evolutionary divergences in essential cellular machinery while providing a scaffold for developing targeted inhibitors. Future research leveraging KA-A’s unique selectivity may further elucidate functional variations in DNA processing enzymes across metazoans.
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